(-)-Maackiain

Catalog No.
S534332
CAS No.
2035-15-6
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Maackiain

CAS Number

2035-15-6

Product Name

(-)-Maackiain

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2

InChI Key

HUKSJTUUSUGIDC-UHFFFAOYSA-N

SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Solubility

Soluble in DMSO

Synonyms

6a,12a-dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, inermin, inermin, (6aR-cis)-isomer, inermin, (6aS-cis)-isomer, maackiain

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Description

The exact mass of the compound Maackiain is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Pterocarpans - Supplementary Records. It belongs to the ontological category of maackiain in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]. However, this does not mean our product can be used or applied in the same or a similar way.

Maackiain is a naturally occurring isoflavonoid, a type of flavonoid found in various plants, particularly in Kuzu (Kudzu) pueraria (Pueraria lobata) and Amur cork tree (Phellodendron amurense) []. Scientific research is exploring the potential applications of Maackiain in various health areas. Here's a breakdown of some key research areas:

Bone Health

Studies suggest Maackiain might play a role in bone health. In vitro and in vivo studies have shown that Maackiain can stimulate osteoblast activity, the cells responsible for bone formation [, ]. This indicates Maackiain's potential benefit in promoting bone health and potentially preventing osteoporosis. However, more research, particularly human trials, are needed to confirm these findings.

(-)-Maackiain is a naturally occurring compound belonging to the class of phytoalexins, which are low molecular weight antibiotic substances produced by plants in response to microbial infection. Its chemical structure is characterized by a chromano-coumaran framework, specifically classified as a pterocarpin derivative. The molecular formula of (-)-maackiain is C16_{16}H12_{12}O5_5, and it exhibits a unique arrangement of hydroxyl and methylenedioxy groups that contribute to its biological activity and chemical reactivity .

Research suggests Maackiain may influence certain cellular pathways, potentially impacting lipid metabolism []. One study using the nematode Caenorhabditis elegans showed Maackiain treatment decreased fat accumulation, mimicking the effects of calorie restriction []. More research is needed to understand its mechanism of action in different biological systems.

(-)-Maackiain undergoes various chemical transformations, primarily involving hydroxylation and oxidation. For instance, it can be oxidized to form hydroxylated derivatives such as (-)-6a-OH-maackiain and (-)-6,6a-di-OH-maackiain. These metabolites result from sequential hydroxylation at the 6a and 6 positions, respectively . The compound has been shown to interact with various enzymes and biological pathways, demonstrating its potential as a bioactive agent.

(-)-Maackiain exhibits significant biological activities, particularly in the realm of anti-allergic properties. It has been shown to suppress the transcriptional upregulation of the histamine H1 receptor and interleukin-4 genes in cellular models, indicating its potential for therapeutic applications in allergic conditions . Additionally, it has demonstrated antifungal properties and has been studied for its effects on nitric oxide production in macrophages, suggesting anti-inflammatory capabilities .

(-)-Maackiain has applications in various fields due to its biological properties. It is primarily researched for its potential use in treating allergic reactions and inflammatory conditions. Its antifungal activity also suggests possible applications in agriculture as a natural pesticide or fungicide. Moreover, its ability to modulate immune responses may lead to developments in immunotherapy .

Studies on (-)-maackiain have revealed its interactions with several biological targets. Notably, it inhibits protein kinase C delta activation, which is implicated in allergic responses and inflammation . This mechanism suggests that (-)-maackiain could serve as a novel therapeutic agent for managing allergic diseases by modulating specific signaling pathways.

Several compounds share structural similarities with (-)-maackiain, particularly within the class of pterocarpins and phytoalexins. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(+)-MaackiainEnantiomer of (-)-maackiainExhibits different biological activities
Epigallocatechin-3-O-gallateFlavonoid with multiple hydroxyl groupsStrong antioxidant properties
QuercetinFlavonoid with anti-inflammatory effectsInhibits histamine release
PratensinIsoflavone with similar hydroxylationAntimicrobial properties

Unlike these compounds, (-)-maackiain's unique mechanism of action through PKC delta inhibition sets it apart as a promising candidate for further therapeutic exploration in allergic conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

LogP

2.61

Appearance

Solid powder

Melting Point

179 - 181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TF360D25IJ

Metabolism Metabolites

Maackiain has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxane-2-carboxylic acid.

Wikipedia

Maackiain

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]

Dates

Modify: 2023-08-15
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8: Jang SM, Bae SH, Choi WK, Park JB, Kim D, Min JS, Yoo H, Kang M, Ryu KH, Bae SK. Pharmacokinetic properties of trifolirhizin, (-)-maackiain, (-)-sophoranone and 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran after intravenous and oral administration of Sophora tonkinensis extract in rats. Xenobiotica. 2015;45(12):1092-104. doi: 10.3109/00498254.2015.1041181. Epub 2015 Jun 11. PubMed PMID: 26068519.
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10: Wang Y, Yao R, Gao S, Wen W, Du Y, Szabo E, Hu M, Lubet RA, You M. Chemopreventive effect of a mixture of Chinese Herbs (antitumor B) on chemically induced oral carcinogenesis. Mol Carcinog. 2013 Jan;52(1):49-56. doi: 10.1002/mc.20877. Epub 2011 Nov 15. PubMed PMID: 22086836.
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13: Yoo H, Ryu KH, Bae SK, Kim J. Simultaneous determination of trifolirhizin, (-)-maackiain, (-)-sophoranone, and 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran from Sophora tonkinensis in rat plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study. J Sep Sci. 2014 Nov;37(22):3235-44. doi: 10.1002/jssc.201400691. Epub 2014 Sep 30. PubMed PMID: 25156071.
14: Gao S, Yang Z, Yin T, You M, Hu M. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies. J Pharm Biomed Anal. 2011 May 15;55(2):288-93. doi: 10.1016/j.jpba.2011.01.015. Epub 2011 Jan 22. PubMed PMID: 21349678; PubMed Central PMCID: PMC3085908.
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16: Aratanechemuge Y, Hibasami H, Katsuzaki H, Imai K, Komiya T. Induction of apoptosis by maackiain and trifolirhizin (maackiain glycoside) isolated from sanzukon (Sophora Subprostrate Chen et T. Chen) in human promyelotic leukemia HL-60 cells. Oncol Rep. 2004 Dec;12(6):1183-8. PubMed PMID: 15547735.
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